4-Chloro-2-ethoxycarbonylphenylboronic acid
Overview
Description
4-Chloro-2-ethoxycarbonylphenylboronic acid is an organoboron compound with the molecular formula C₉H₁₀BClO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chloro group at the 4-position and an ethoxycarbonyl group at the 2-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-ethoxycarbonylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of this compound with boronic acid derivatives under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxycarbonylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used.
Major Products
Oxidation: Phenols
Reduction: Alcohols
Substitution: Substituted aromatic compounds
Cross-Coupling: Biaryl compounds
Scientific Research Applications
4-Chloro-2-ethoxycarbonylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethoxycarbonylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process involves the transfer of the boronic acid group to the palladium catalyst, which then couples with an electrophilic partner to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxycarbonylphenylboronic acid
- 4-Chlorophenylboronic acid
- 2-Ethoxycarbonylphenylboronic acid
Uniqueness
4-Chloro-2-ethoxycarbonylphenylboronic acid is unique due to the presence of both a chloro group and an ethoxycarbonyl group on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to similar compounds that lack one of these substituents .
Properties
IUPAC Name |
(4-chloro-2-ethoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOKFJBESYBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629634 | |
Record name | [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-61-5 | |
Record name | [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(ethoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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